Phenol, 2,4,6-tribromo-, aluminum salt

Description

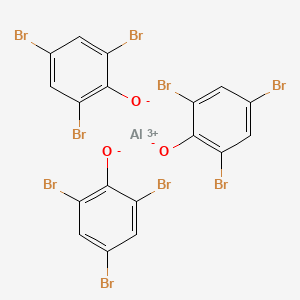

Phenol, 2,4,6-tribromo-, aluminum salt (hypothetical structure: Al(C₆H₂Br₃O)₃) is a coordination compound derived from 2,4,6-tribromophenol (CAS 118-79-6) . The parent compound, 2,4,6-tribromophenol, is a brominated aromatic phenol with three bromine atoms at the ortho and para positions relative to the hydroxyl group. Its aluminum salt forms via the replacement of the phenolic proton with aluminum, typically in a 1:3 stoichiometry (Al³⁺ binding to three tribromophenol anions).

Properties

CAS No. |

68084-30-0 |

|---|---|

Molecular Formula |

C18H6AlBr9O3 |

Molecular Weight |

1016.4 g/mol |

IUPAC Name |

aluminum;2,4,6-tribromophenolate |

InChI |

InChI=1S/3C6H3Br3O.Al/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 |

InChI Key |

ISRDABJHHPAPGU-UHFFFAOYSA-K |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4,6-tribromo-, aluminum salt can be synthesized through the controlled reaction of elemental bromine with phenol. The reaction typically involves the use of a solvent such as acetic acid or carbon tetrachloride to facilitate the bromination process. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination of phenol using bromine or bromine-containing compounds. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4,6-tribromo-, aluminum salt undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated phenol derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

Substitution: Products include various substituted phenols depending on the substituent introduced.

Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

Reduction: Reduced products include less brominated phenols or completely debrominated phenol.

Scientific Research Applications

Phenol, 2,4,6-tribromo-, aluminum salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of flame retardants.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4,6-tribromo-, aluminum salt involves the interaction of the bromine atoms with various molecular targets. The bromine atoms increase the electron density on the phenol ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including electrophilic aromatic substitution . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Properties of 2,4,6-Tribromophenol (Parent Compound):

- Molecular formula : C₆H₃Br₃O

- Melting point : 94–96°C

- Water solubility : 71 mg/L at 15°C

- Acidity (pKa) : ~6.34

- Thermal stability : Decomposes above 300°C

The aluminum salt likely exhibits reduced water solubility compared to the parent phenol due to the formation of a hydrophobic metal-phenolate complex. Such salts are commonly used as flame retardants or intermediates in polymer synthesis .

Comparison with Similar Compounds

Comparison with Other Metal Salts of Brominated Phenols

Key Differences :

- The sodium salt (CAS 2666-53-7) is highly water-soluble, making it suitable for liquid-phase applications like biocides .

- The bismuth salt (CAS 5175-83-7) is historically used in topical antiseptics due to bismuth’s low toxicity to humans .

- The aluminum salt is favored in solid-phase applications (e.g., flame-retardant plastics) due to its thermal stability and low solubility .

Comparison with Other Brominated Phenols

Key Trends :

- Bromination degree : Higher bromination increases thermal stability and acidity but reduces solubility in organic solvents.

- Acidity: Tribromophenol (pKa ~6.34) is more acidic than dibromophenol (pKa ~7.2) due to electron-withdrawing bromine atoms enhancing deprotonation .

- Applications: Aluminum salts of tribromophenol are preferred over pentabromophenol derivatives in low-to-medium temperature polymer processing .

Comparison with Other Aluminum-Based Phenolic Salts

Key Insights :

- Brominated aluminum phenolics exhibit superior flame-retardant efficiency compared to phosphate-based salts due to bromine’s radical-scavenging action .

- Phosphate-aluminum salts (e.g., CAS 68937-41-7) are more hydrolytically stable but less effective in suppressing smoke during combustion .

Research Findings and Data Gaps

- Synthesis: Limited data exist on the exact synthesis route for the aluminum salt, though analogous methods for sodium and bismuth salts suggest metathesis reactions between Al³⁺ salts and tribromophenol .

- Regulatory Status: Brominated flame retardants, including tribromophenol derivatives, face increasing scrutiny under regulations like REACH due to persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.